In-Depth Technical Guide:[(3S,4R)-4-phenylpiperidin-3-yl]methanol
In-Depth Technical Guide:[(3S,4R)-4-phenylpiperidin-3-yl]methanol
Subtitle: Synthesis, Physicochemical Properties, and Pharmacological Applications in Monoamine Transporter Inhibition Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound [(3S,4R)-4-phenylpiperidin-3-yl]methanol is a highly privileged chiral building block in modern medicinal chemistry. Featuring a rigid piperidine core with a precisely defined trans-diequatorial substitution pattern, it serves as the foundational pharmacophore for several classes of selective monoamine reuptake inhibitors (SSRIs and SNRIs). Most notably, it is the structural precursor to therapeutics such as paroxetine (via its desfluoro analogs) and femoxetine[1].
This technical whitepaper provides an authoritative overview of the compound's chemical profile, the causality behind its stereoselective synthesis, its role in receptor binding, and self-validating analytical protocols required for its characterization.
Chemical Profile & Structural Significance
The biological efficacy of 4-phenylpiperidine derivatives is inextricably linked to their stereochemistry. The (3S,4R) configuration ensures that the 4-phenyl ring and the 3-hydroxymethyl group adopt a trans-diequatorial arrangement. This conformation minimizes 1,3-diaxial steric clashes, stabilizing the piperidine chair conformation and optimally positioning the aromatic ring for interaction with the hydrophobic pockets of monoamine transporters[2].
Table 1: Physicochemical Properties
| Parameter | Specification |
| IUPAC Name | [(3S,4R)-4-phenylpiperidin-3-yl]methanol |
| CAS Number (Racemate) | 105812-73-5[3] |
| Molecular Formula | C12H17NO |
| Molar Mass | 191.27 g/mol |
| Stereochemistry | (3S,4R)-trans |
| Hydrogen Bond Donors | 2 (Amine N-H, Hydroxyl O-H) |
| Hydrogen Bond Acceptors | 2 (Amine N, Hydroxyl O) |
| Appearance | White to off-white crystalline powder |
Synthetic Workflows & Stereoselective Resolution
The synthesis of[(3S,4R)-4-phenylpiperidin-3-yl]methanol requires strict control over stereochemical fidelity. The protocol below utilizes an N-benzyl protection strategy, which is preferred over N-methyl routes because it allows for mild, orthogonal deprotection via hydrogenolysis, avoiding the harsh chloroformate reagents typically required for N-demethylation.
Causality in Experimental Choices
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Grignard Addition: The conjugate addition of phenylmagnesium bromide to an α,β -unsaturated ester (N-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate) is thermodynamically driven to yield the trans-isomer. The bulky phenyl group attacks axially, and subsequent enolate protonation yields the thermodynamically stable trans-diequatorial product[1].
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Hydride Reduction: Lithium aluminum hydride (LiAlH4) is selected over milder agents (like NaBH4) because the ester intermediate requires strong nucleophilic hydride delivery to fully reduce to the primary alcohol. The reaction is conducted at 50°C to ensure complete conversion while avoiding epimerization of the sensitive C3 stereocenter[4].
Step-by-Step Methodology
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Conjugate Addition: To a solution of N-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate in anhydrous diethyl ether at -10°C, add phenylmagnesium bromide (1.2 eq) dropwise under nitrogen. Stir for 2 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate to isolate the trans-ester intermediate.
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Hydride Reduction: Suspend LiAlH4 (1.5 eq) in anhydrous THF at 0°C. Add the trans-ester intermediate dropwise. Heat the mixture to 50°C for 4.2 hours[4]. Quench using Fieser's method (n mL water, n mL 15% NaOH, 3n mL water). Filter the granular aluminum salts and concentrate the filtrate to obtain the racemic trans-alcohol.
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Chiral Resolution: Dissolve the racemic alcohol in hot acetone. Add 1.0 equivalent of (+)-di-p-toluoyl-D-tartaric acid. Allow the solution to cool slowly to room temperature. The (3S,4R) enantiomer selectively crystallizes as the tartrate salt. Recrystallize from methanol/acetone to achieve >99% enantiomeric excess (ee).
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N-Deprotection: Free-base the resolved alcohol and dissolve in methanol. Add 10% Pd/C catalyst (10% w/w). Stir under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. Filter through a Celite pad and concentrate to yield the final[(3S,4R)-4-phenylpiperidin-3-yl]methanol.
Caption: Step-by-step synthetic workflow for[(3S,4R)-4-phenylpiperidin-3-yl]methanol.
Pharmacological Relevance: Monoamine Transporter Inhibition[(3S,4R)-4-phenylpiperidin-3-yl]methanol is not merely a structural scaffold; it is a highly tuned pharmacophore. When functionalized at the 3-hydroxymethyl position (e.g., via Mitsunobu etherification with halogenated phenols), it yields potent inhibitors of the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET)[2].
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Secondary Amine: Essential for forming a critical salt bridge with the highly conserved Aspartic Acid residue (Asp98 in hSERT).
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4-Phenyl Ring: Engages in profound π−π stacking interactions with Tyrosine residues (Tyr95 in hSERT) within the central binding site (S1 pocket)[2].
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3-Hydroxymethyl Group: Acts as the vector for exploring the vestibule of the transporter. Etherification at this site dictates the selectivity profile between SERT, DAT, and NET.
Caption: Structure-Activity Relationship (SAR) mapping to the Serotonin Transporter.
Analytical Characterization & Validation
To ensure the integrity of downstream drug development, the intermediate must be subjected to a self-validating analytical system.
Orthogonal Validation Protocols
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Stereochemical Integrity via 1H NMR (CDCl3): The trans-diequatorial relationship is internally validated by analyzing the vicinal coupling constants ( 3J ) of the axial protons at C3 and C4. A large coupling constant ( 3Ja,a≈10−12 Hz) definitively confirms the trans configuration. Any deviation (e.g., J≈3−5 Hz) immediately flags cis-epimerization, serving as a hard stop for the workflow.
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Enantiomeric Excess via Chiral HPLC: Optical purity is validated using a Chiralcel OD-H column.
Table 2: Analytical Validation Parameters
| Technique | Parameter | Expected Result / Specification |
| 1H NMR | C3-H / C4-H Coupling ( 3J ) | 10.5 – 12.0 Hz (Confirms trans-diequatorial) |
| Chiral HPLC | Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1) |
| Chiral HPLC | Enantiomeric Excess (ee) | > 99.0% (Single peak for 3S,4R enantiomer) |
| LC-MS | [M+H]+ Ion | m/z 192.1 |
References
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CAS 105812-73-5 | (trans-4-phenylpiperidin-3-yl)methanol - Synblock Source: synblock.com URL:3
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EP0983237A1 - Chemical process for the reduction of 1-substituted-3-hydroxymethyl-4-(4-fluorophenyl)tetrahydropyridines Source: Google Patents URL:5
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Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration Source: ACS Chemical Neuroscience URL:2
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Femoxetine, NNC-20-4963, FG-4963(HCl) - Drug Synthesis Database Source: drugfuture.com URL:1
Sources
- 1. Femoxetine, NNC-20-4963, FG-4963(HCl)-药物合成数据库 [drugfuture.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 105812-73-5 | (trans-4-phenylpiperidin-3-yl)methanol - Synblock [synblock.com]
- 4. EP0983237A1 - Chemical process for the reduction of 1-substituted -3-hydroxymethyl-4- (4-fluorophenyl)tetrahydropyridines - Google Patents [patents.google.com]
- 5. EP0983237A1 - Chemical process for the reduction of 1-substituted -3-hydroxymethyl-4- (4-fluorophenyl)tetrahydropyridines - Google Patents [patents.google.com]
